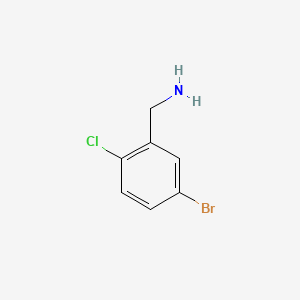

(5-Bromo-2-chlorophenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLLJCFJFOBGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655948 | |

| Record name | 1-(5-Bromo-2-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096296-85-3 | |

| Record name | 1-(5-Bromo-2-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromo-2-chlorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromo-2-chlorophenyl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(5-Bromo-2-chlorophenyl)methanamine , a halogenated benzylamine derivative, represents a key structural motif of growing interest in the landscape of pharmaceutical research and development. Its unique substitution pattern offers a versatile scaffold for the synthesis of complex molecular architectures, positioning it as a valuable intermediate in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, putative applications, and essential safety considerations, designed to empower researchers in leveraging its synthetic potential.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS Number 1096296-85-3 .[1][2][3] Its molecular structure consists of a benzene ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methanamine (-CH₂NH₂) group at the 1-position.

A summary of its key physicochemical properties is presented in the table below. It is important to note that while the molecular formula and weight are definitive, other physical properties may be predicted or inferred from closely related compounds due to a lack of extensive public data for this specific molecule.

| Property | Value | Source |

| CAS Number | 1096296-85-3 | [1][2][3] |

| Molecular Formula | C₇H₇BrClN | [1] |

| Molecular Weight | 220.49 g/mol | [4] |

| MDL Number | MFCD12026286 | [1][4] |

| Purity (Typical) | ≥97% | [2] |

| SMILES Code | NCC1=CC(Br)=CC=C1Cl | [1] |

Synthesis and Reaction Pathways

The primary and most industrially viable route to this compound is through the chemical reduction of its corresponding nitrile precursor, 5-Bromo-2-chlorobenzonitrile (CAS: 57381-44-9) .[5] This transformation is a cornerstone of synthetic organic chemistry, offering a reliable method for the introduction of a flexible aminomethyl linker.[5]

Synthesis of the Precursor: 5-Bromo-2-chlorobenzonitrile

The synthesis of 5-Bromo-2-chlorobenzonitrile is typically achieved via the electrophilic aromatic substitution of 2-chlorobenzonitrile. A common laboratory and industrial method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent such as dichloromethane or acetonitrile. The reaction temperature is carefully controlled, often between 0°C and room temperature, to minimize the formation of undesired byproducts.

Alternatively, elemental bromine (Br₂) can be used, though this may necessitate more stringent reaction control to maintain selectivity and purity. The purity of the resulting 5-Bromo-2-chlorobenzonitrile is crucial as it directly impacts the yield and quality of the final amine product.

Reduction of 5-Bromo-2-chlorobenzonitrile to this compound

The conversion of the nitrile group to a primary amine is a well-established transformation with various available methodologies. The choice of reducing agent is critical to ensure high chemoselectivity, preserving the aryl-halogen bonds.

Catalytic hydrogenation is a clean and efficient method for nitrile reduction. While specific protocols for this compound are not widely published, a general procedure can be adapted from the reduction of other halogenated benzonitriles.[5][6]

Objective: To synthesize this compound from 5-Bromo-2-chlorobenzonitrile via catalytic hydrogenation.

Materials:

-

5-Bromo-2-chlorobenzonitrile

-

Palladium on carbon (10% Pd/C) or a suitable non-noble metal catalyst

-

Ethanol or other appropriate solvent

-

Hydrogen gas supply

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Celite or other filtration aid

Procedure:

-

In a high-pressure reaction vessel, dissolve 5-Bromo-2-chlorobenzonitrile in ethanol.

-

Carefully add the palladium on carbon catalyst (typically 5-10 wt%) to the solution under an inert atmosphere.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C) for a predetermined time (typically 4-24 hours), monitoring the reaction progress by TLC or HPLC.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon is a versatile and efficient catalyst for the hydrogenation of a wide range of functional groups, including nitriles. Non-noble metal catalysts are also gaining prominence due to their cost-effectiveness and reduced environmental impact.[5]

-

Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve a wide range of organic compounds.

-

Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions such as dehalogenation.

Caption: Synthetic pathway to this compound.

Potential Applications in Drug Discovery

While specific, marketed applications of this compound are not extensively documented, its structural features make it a highly valuable building block in medicinal chemistry. Halogenated benzylamines are prevalent scaffolds in a variety of biologically active compounds.

The bromine and chlorine substituents on the aromatic ring provide several advantages for drug design:

-

Modulation of Physicochemical Properties: The halogens can influence the lipophilicity, metabolic stability, and binding affinity of a molecule.

-

Sites for Further Functionalization: The bromine atom, in particular, can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents to explore the chemical space around the core structure.

-

Bioisosteric Replacements: The chloro and bromo groups can act as bioisosteres for other functional groups, aiding in the optimization of lead compounds.

Benzylamine derivatives, in general, are known to exhibit a wide range of pharmacological activities, including but not limited to, acting as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The aminomethyl group provides a key point of attachment for building more complex molecules and can participate in crucial hydrogen bonding interactions with biological targets.

Given the prevalence of similar structures in active pharmaceutical ingredients (APIs), it is highly probable that this compound is utilized as a key intermediate in the synthesis of proprietary drug candidates currently under development. Its role is likely to be in the construction of complex molecules targeting a range of diseases.

Safety, Handling, and Storage

Hazard Classification (Inferred):

-

Based on its precursor, it is likely to be harmful if swallowed, in contact with skin, or if inhaled.

-

It may cause skin and eye irritation.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Use safety goggles with side shields or a face shield.

-

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or dust.

-

Wear a lab coat to protect personal clothing.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7][10]

-

Ground all equipment when handling to prevent static discharge.

First Aid Measures (General Guidance):

-

In case of skin contact: Immediately wash with plenty of soap and water.[8]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[8]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

Caption: Key safety protocols for handling substituted benzylamines.

Spectroscopic Characterization (Predicted)

Detailed, published spectroscopic data for this compound is scarce. However, based on its structure and data from analogous compounds, the following characteristic signals can be predicted.

¹H NMR (in CDCl₃):

-

Aromatic Protons: Three signals in the aromatic region (approximately δ 7.0-7.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Benzylic Protons (-CH₂-): A singlet at approximately δ 3.8-4.0 ppm.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range (typically δ 1.5-2.5 ppm) and is exchangeable with D₂O.

¹³C NMR (in CDCl₃):

-

Aromatic Carbons: Six distinct signals in the aromatic region (approximately δ 120-140 ppm). The carbons attached to the halogens and the aminomethyl group will have characteristic chemical shifts.

-

Benzylic Carbon (-CH₂-): A signal at approximately δ 45-50 ppm.

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) and fragment ions corresponding to the loss of the amine group and other fragments will be observed.

Researchers who synthesize or use this compound are strongly encouraged to perform their own full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, and IR) to confirm its identity and purity.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. While detailed public information on this specific compound is limited, a robust understanding of its synthesis via the reduction of 5-Bromo-2-chlorobenzonitrile, combined with knowledge of the reactivity and applications of related halogenated benzylamines, provides a solid foundation for its use in the laboratory. Adherence to strict safety protocols is paramount when handling this and related compounds. As the demand for novel and complex molecular scaffolds in medicine continues to grow, the importance of key intermediates like this compound is set to increase, making a thorough understanding of its chemistry essential for the innovative scientist.

References

- Chu, G., & Li, C. (n.d.). Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry.

- Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS.

- Fisher Scientific.

- CymitQuimica. Benzylamine.

- Carl ROTH.

- ResearchGate.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile.

- ACS Publications. (2025, June 5). Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. ACS Sustainable Chemistry & Engineering.

- BenchChem. comparative analysis of synthesis methods for substituted benzylamines.

- RSC Publishing. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide.

- The Royal Society of Chemistry.

- Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.

- Biosynth. 5-Bromo-2-chlorobenzonitrile | 57381-44-9 | FB68055.

- Pharma Noble Chem Ltd.

- ResearchGate. (PDF) (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871).

- ChemicalBook. Benzylamine(100-46-9) 1H NMR spectrum.

- Weizmann Research Portal. Proton NMR spectroscopy of asymmetric benzylamines. The long-range effects of an asymmetric environment.

- Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

- Google Patents. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromo-2-chloropyrimidine in Modern Pharmaceutical Synthesis.

- MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.

Sources

- 1. 1096296-85-3|this compound|BLD Pharm [bldpharm.com]

- 2. CAS: 1096296-85-3 | CymitQuimica [cymitquimica.com]

- 3. 5-Bromo-2-chlorobenzyl amine | 1096296-85-3 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. carlroth.com [carlroth.com]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to (5-Bromo-2-chlorophenyl)methanamine: A Core Scaffold for Pharmaceutical Synthesis

Abstract: this compound is a disubstituted benzylamine that serves as a highly versatile and valuable building block in modern medicinal chemistry and drug discovery. Its unique arrangement of chloro and bromo substituents, combined with a reactive primary amine, provides multiple strategic handles for synthetic elaboration. This guide provides a comprehensive overview of its physicochemical properties, validated synthesis and purification protocols, key applications in the development of therapeutic agents, and essential safety and handling procedures. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the construction of complex molecular architectures.

Physicochemical and Structural Characteristics

This compound, also known as 5-bromo-2-chlorobenzylamine, is a key organic intermediate whose utility is defined by its structural features. The electron-withdrawing nature of the chlorine and bromine atoms influences the reactivity of the aromatic ring and the basicity of the aminomethyl group.

A precise understanding of its molecular properties is the foundation for its application in synthesis. The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrClN | [1][2] |

| Molecular Weight | 220.49 g/mol | [1][2] |

| Exact Mass | 218.945 Da | [1][2] |

| CAS Number | 1096296-85-3 | [2][3] |

| Boiling Point | 277.8 °C at 760 mmHg (Predicted) | [2] |

| IUPAC Name | This compound | [1] |

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved through the reduction of the corresponding benzamide precursor. This common synthetic transformation is reliable and scalable.

Synthesis via Amide Reduction

A validated method involves the reduction of 5-bromo-2-chloro-benzamide using a borane reagent.[2]

Reaction Principle: The borane (BH₃), typically stabilized as a complex with tetrahydrofuran (THF), is a classic reducing agent selective for carbonyl groups, including amides. It effectively reduces the amide to the corresponding amine without affecting the aromatic halogen substituents, which is critical for preserving the molecule's synthetic handles for subsequent reactions.

Detailed Protocol:

-

Reaction Setup: To a solution of 5-bromo-2-chloro-benzamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane (BH₃) solution (1.0 M in THF, approx. 5.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85 °C. Stir vigorously for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol or water. The mixture is then partitioned between ethyl acetate (EtOAc) and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound is typically purified by flash column chromatography on silica gel.[2]

-

Mobile Phase: A gradient of 0-10% methanol (MeOH) in dichloromethane (DCM) is an effective eluent system to isolate the product from starting material and byproducts.[2]

-

Validation: Fractions should be analyzed by TLC, and those containing the pure product (as determined by a single spot and confirmed by LC-MS) are combined and concentrated to yield the final compound.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile intermediate. The primary amine, the bromine atom, and the chlorine atom each offer distinct opportunities for synthetic modification, making it a powerful scaffold for generating molecular diversity.

A Trifunctional Synthetic Handle

-

Primary Amine: The aminomethyl group is nucleophilic and can be readily functionalized through acylation, alkylation, reductive amination, or used to construct heterocyclic rings.

-

Bromo Substituent: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the strategic introduction of aryl, heteroaryl, alkyl, or amino groups at the C5 position.

-

Chloro Substituent: While less reactive than bromine in many cross-coupling reactions, the chlorine atom provides an orthogonal site for modification under more forcing conditions or can be targeted by specific catalytic systems. This differential reactivity is a key advantage for sequential functionalization.

This multi-handle nature allows for a divergent synthetic approach, where a single core intermediate can give rise to a large library of complex target molecules.

Sources

An In-depth Technical Guide to the Chemical Properties of (5-Bromo-2-chlorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of (5-Bromo-2-chlorophenyl)methanamine, a halogenated benzylamine derivative of increasing interest in synthetic and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and safety protocols, offering a foundational resource for its application in research and development.

Chemical Identity and Structure

This compound is a disubstituted benzylamine featuring a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzene ring, with a methanamine (-CH₂NH₂) substituent. This specific substitution pattern imparts a unique electronic and steric profile, influencing its reactivity and potential biological activity.

The structural arrangement of the halogen atoms and the primary amine group makes this molecule a versatile building block. The chlorine atom ortho to the aminomethyl group can induce steric hindrance and modulate the basicity of the amine, while the bromine atom at the para-position to the chlorine offers a site for further functionalization through cross-coupling reactions.

Figure 1: 2D Structure of this compound.

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral data for this compound is presented below. While experimental data for some properties are not widely published, predicted values based on its structure provide valuable insights.

| Property | Value | Source |

| CAS Number | 1096296-85-3 | [1] |

| Molecular Formula | C₇H₇BrClN | [2] |

| Molecular Weight | 220.49 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Predicted XlogP | 2.1 | [2] |

| Predicted Hydrogen Bond Donor Count | 1 | [2] |

| Predicted Hydrogen Bond Acceptor Count | 1 | [2] |

| Predicted Rotatable Bond Count | 1 | [2] |

Table 1: Physicochemical Properties of this compound.

Spectral Data (Experimental and Predicted)

| Spectrum Type | Key Features |

| ¹H NMR | Aromatic Protons: Signals expected in the aromatic region (δ 7.0-7.5 ppm), showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Methylene Protons (-CH₂-): A singlet expected around δ 3.8-4.0 ppm. Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration. |

| ¹³C NMR (Predicted) | Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-145 ppm), with carbons attached to halogens showing characteristic shifts. Methylene Carbon (-CH₂-): A signal expected around δ 45-50 ppm. |

| IR Spectroscopy (Predicted) | N-H stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. C-H stretch (aromatic): Sharp peaks around 3000-3100 cm⁻¹. C-H stretch (aliphatic): Peaks in the 2800-3000 cm⁻¹ region. C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ range. C-N stretch: A band in the 1020-1250 cm⁻¹ region. C-Cl and C-Br stretches: Absorptions in the fingerprint region below 1000 cm⁻¹. |

| Mass Spectrometry (Predicted) | Molecular Ion (M⁺): A characteristic isotopic pattern is expected due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a cluster of peaks for the molecular ion. Major Fragmentation: Benzylic cleavage to lose the amino group (-NH₂) or the entire aminomethyl group (-CH₂NH₂) is a likely fragmentation pathway, leading to a stable benzylic cation. |

Synthesis and Manufacturing

The primary and most direct route to this compound is the chemical reduction of its corresponding nitrile, 5-bromo-2-chlorobenzonitrile. This precursor is accessible through the regioselective bromination of 2-chlorobenzonitrile.[3]

Synthesis of the Precursor: 5-Bromo-2-chlorobenzonitrile

The synthesis of 5-bromo-2-chlorobenzonitrile is achieved via electrophilic aromatic substitution on 2-chlorobenzonitrile.[3] The directing effects of the electron-withdrawing cyano group (meta-directing) and the ortho,para-directing, yet deactivating, chloro group result in preferential bromination at the 5-position.

Figure 2: Synthetic pathway to 5-Bromo-2-chlorobenzonitrile.

Experimental Protocol: Regioselective Bromination of 2-Chlorobenzonitrile

-

Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, dissolve 2-chlorobenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.[4]

-

Addition of Brominating Agent: Cool the solution to 0°C. Slowly add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise, maintaining the temperature.[4]

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-24 hours, monitoring the progress by TLC or GC-MS.[3]

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 5-bromo-2-chlorobenzonitrile.

Reduction of 5-Bromo-2-chlorobenzonitrile to this compound

The reduction of the nitrile group to a primary amine can be achieved using various reducing agents. The choice of reagent is critical to avoid the undesired reduction of the aryl halides (dehalogenation).

Causality Behind Experimental Choices:

-

Strong Hydride Reagents (e.g., Lithium Aluminum Hydride - LiAlH₄): While effective for nitrile reduction, LiAlH₄ is a very strong reducing agent and can lead to dehalogenation, especially of the more reactive C-Br bond. Careful control of reaction temperature (typically low temperatures) is crucial to enhance selectivity.[3]

-

Borane Complexes (e.g., Borane-THF or Borane-DMS): Borane reagents are generally milder than LiAlH₄ and offer better chemoselectivity for the reduction of nitriles in the presence of aryl halides.[5]

-

Catalytic Hydrogenation: This method can be employed, but catalyst selection is important to prevent hydrodehalogenation. Catalysts like palladium on carbon (Pd/C) can be too active. Rhodium or platinum-based catalysts, or the use of specific additives, might be necessary.

-

Milder, Selective Reagents: For substrates prone to dehalogenation, milder and more selective reagent systems, such as ammonia-borane activated by titanium tetrachloride, have been reported to be effective for the reduction of substituted halo-benzonitriles.[3]

Figure 3: Synthetic pathway to this compound.

Representative Experimental Protocol: Borane Reduction of 5-Bromo-2-chlorobenzonitrile

-

Reaction Setup: In an oven-dried, multi-necked flask under a nitrogen atmosphere, dissolve 5-bromo-2-chlorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically 1.5-2.0 eq) dropwise via a syringe or an addition funnel, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quenching and Work-up: Cool the reaction mixture to 0°C and cautiously quench by the slow, dropwise addition of methanol, followed by 6M hydrochloric acid. This step is crucial to decompose the borane-amine complex and should be performed in a well-ventilated fume hood due to hydrogen gas evolution.

-

Isolation: Stir the mixture at room temperature for 1 hour. Then, neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel.

Reactivity and Potential Applications

This compound is a trifunctional molecule, with its reactivity dictated by the primary amine and the two different halogen substituents on the aromatic ring.

-

Amine Group Reactivity: The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, reductive amination, and formation of amides, sulfonamides, and ureas. This makes it a valuable handle for introducing the substituted benzyl moiety into larger molecules.

-

Aryl Halide Reactivity: The bromine and chlorine atoms are sites for various transition metal-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This differential reactivity allows for selective functionalization at the 5-position.[3]

Potential Applications:

-

Medicinal Chemistry: As a building block, this compound is valuable for the synthesis of novel pharmaceutical candidates. The substituted benzylamine motif is present in many biologically active compounds. Its precursor, 5-bromo-2-chlorobenzonitrile, and related structures are intermediates in the synthesis of drugs like Dapagliflozin, an SGLT2 inhibitor for the treatment of type 2 diabetes.[6]

-

Agrochemicals: Substituted benzylamines are also found in various agrochemicals, and this compound could serve as a key intermediate in the development of new pesticides and herbicides.

-

Materials Science: The presence of multiple reactive sites allows for its incorporation into polymers and other functional materials where its specific electronic and steric properties can be exploited.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, a comprehensive safety profile can be inferred from related compounds such as other halogenated benzylamines and anilines.[2]

GHS Hazard Classification (Inferred):

-

Acute Toxicity, Oral: Harmful if swallowed.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and incompatible materials.

First Aid Measures:

-

If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various fields of chemical synthesis, particularly in drug discovery and development. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive building block for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling protocols, as outlined in this guide, is essential for its effective and responsible utilization in research and industrial applications.

References

- PubChem. (n.d.). (2-Bromo-5-chlorophenyl)methanamine. National Center for Biotechnology Information.

- Pharmaffiliates. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

- ChemSrc. (2025). (5-Bromo-2-chlorophenyl)methanol.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile.

- PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. National Center for Biotechnology Information.

- Shao, H., Zhao, G., Liu, W., Wang, Y., & Xu, W. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3071.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Dapagliflozin Synthesis: The Role of High-Purity (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

- ResearchGate. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

- Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns.

- International Journal of ChemTech Research. (2014). Effective and Facile Synthesis of Nitriles from Aldoximes by Using SnCl4.

- CASPRE. (n.d.). 13C NMR Predictor.

- Organic Chemistry Portal. (n.d.). Borane Reagents.

- ACS GCI Pharmaceutical Roundtable. (2026). Borane & Borane Complexes.

- ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- YouTube. (2017). How to predict the 13C NMR spectrum of a compound.

- ACD/Labs. (n.d.). NMR Prediction.

- Cheminfo.org. (n.d.). IR spectra prediction.

- SpectraBase. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - Optional[Vapor Phase IR] - Spectrum.

- Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Boron Hydrides.

- ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?

- ResearchGate. (n.d.). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation.

- PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. National Center for Biotechnology Information.

- New Journal of Chemistry. (2015). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation.

- McGill, C., Forsuelo, M., Guan, Y., & Green, W. H. (2021). Predicting Infrared Spectra with Message Passing Neural Networks. Journal of Chemical Information and Modeling.

- ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde.

- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

- SpectraBase. (n.d.). (2-Bromo-5-fluorophenyl)methanamine - Optional[Vapor Phase IR] - Spectrum.

- YouTube. (2016). Halogen Reactivity Series Demonstration.

- YouTube. (2015). Reactivity of the Halogens from www.ChemistryTuition.Net.

Sources

- 1. 1096296-85-3|this compound|BLD Pharm [bldpharm.com]

- 2. (2-Bromo-5-chlorophenyl)methanamine | C7H7BrClN | CID 65811418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

(5-Bromo-2-chlorophenyl)methanamine structure elucidation

The output of an X-ray crystallography experiment is a direct visualization of the molecular structure, confirming the atomic connectivity and the relative positions of the substituents on the aromatic ring. This technique would differentiate, with absolute certainty, between this compound and any of its isomers. While no specific crystal structure for the title compound is readily available in the searched literature, the methodology is standard, and structures of similar compounds, like (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, have been determined this way. [7][8]

Synthesis and Conclusion: A Triad of Corroborating Evidence

The structural elucidation of this compound is not complete with a single technique. True scientific integrity is achieved by synthesizing the data from all three core methods:

-

Mass Spectrometry confirms the correct elemental formula (C₇H₇BrClN) via exact mass and the presence of one bromine and one chlorine atom via the isotopic pattern.

-

NMR Spectroscopy establishes the exact connectivity of those atoms, confirming the 1,2,4,5-substitution pattern and the identity of the functional groups through a logical analysis of 1D and 2D spectra.

-

X-ray Crystallography , if performed, provides the ultimate, unambiguous proof of the structure in the solid state.

Together, these techniques form a self-validating system. The molecular formula from MS must be consistent with the structure derived from NMR. The connectivity from NMR must match the 3D arrangement seen in crystallography. This rigorous, multi-pronged approach ensures that the structure of this compound is assigned with the highest possible degree of confidence, a prerequisite for its successful application in research and development.

References

- Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3137.

- PubChem. (2024). Compound Summary for CID 104312516, (5-Bromo-2-pyridinyl)-(2-chlorophenyl)methanamine. National Center for Biotechnology Information.

- PubChem. (2024). Compound Summary for CID 65811418, (2-Bromo-5-chlorophenyl)methanamine. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (2016). Supporting Information for Catalytic Oxidative Coupling of Benzylamines.

- PubChem. (2024). Compound Summary for CID 43378980, (5-bromo-2-chlorophenyl)methylamine. National Center for Biotechnology Information.

- PubChem. (2024). Compound Summary for CID 43378979, this compound. National Center for Biotechnology Information.

- Chemsrc. (2024). CAS#:1096875-96-5 | (5-Bromo-2-chlorophenyl)methylamine.

- ResearchGate. (2009). PDF: (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

- PubChem. (2024). Compound Summary for CID 11667464, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. National Center for Biotechnology Information.

- Google Patents. (2015). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.

- Pharmaffiliates. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

- MDPI. (2023). Structural Analysis and Reactivity Insights of....

- SpectraBase. (2024). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - Spectrum. John Wiley & Sons, Inc.

- Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.

- Hehir, N. (2017). Structural systematics of halogenated benzamides. PhD thesis, Dublin City University. DORAS | DCU Research Repository.

- Patsnap. (n.d.). Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. Eureka.

- MDPI. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- Google Patents. (2021). EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof.

- National Institutes of Health. (2009). Structural Perspective on Enzymatic Halogenation. PMC.

- National Institutes of Health. (2009). Structural perspective on enzymatic halogenation. PubMed.

- Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry.

A Technical Guide to the Spectral Analysis of (5-Bromo-2-chlorophenyl)methanamine for Pharmaceutical Development

Introduction: The Significance of (5-Bromo-2-chlorophenyl)methanamine in Synthesis

This compound is a substituted benzylamine that serves as a critical building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its utility is exemplified by its relationship to key intermediates used in the production of modern therapeutics, such as SGLT2 inhibitors for diabetes management.[1][2] The precise arrangement of its functional groups—a primary amine, a bromine atom, and a chlorine atom on a phenyl ring—offers multiple reaction sites for medicinal chemists.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like this compound, both ¹H (proton) and ¹³C NMR provide definitive information about the electronic environment of each atom, confirming the substitution pattern and the presence of key functional groups.

Experimental Protocol Considerations

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for acquiring NMR spectra of benzylamine derivatives due to its excellent solubilizing properties and relatively clean spectral window.[3][4] For compounds with labile protons, such as the -NH₂ group, a D₂O exchange experiment can be invaluable. This involves acquiring a standard ¹H NMR spectrum, adding a drop of deuterium oxide to the NMR tube, shaking, and re-acquiring the spectrum. The signal corresponding to the N-H protons will disappear or significantly diminish, confirming its identity.

-

Instrument Parameters: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for resolving the complex splitting patterns of the aromatic protons.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments. Based on established substituent effects on aromatic rings, we can predict the following signals.[5][6]

Workflow for ¹H NMR Peak Assignment

Caption: Logical workflow for assigning proton signals in an NMR spectrum.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.50 | d (J ≈ 2.5 Hz) | 1H | H-6 | Located ortho to the bromine atom, experiencing deshielding. The small coupling constant is characteristic of a meta-coupling to H-4. |

| ~ 7.35 | dd (J ≈ 8.5, 2.5 Hz) | 1H | H-4 | Situated ortho to the chlorine and meta to the bromine. It will be a doublet of doublets due to coupling with both H-3 and H-6. |

| ~ 7.20 | d (J ≈ 8.5 Hz) | 1H | H-3 | Ortho to the aminomethyl group and coupled to H-4. |

| ~ 3.90 | s | 2H | -CH₂- | Benzylic protons adjacent to the electron-withdrawing aromatic ring and the nitrogen atom. The signal is typically a singlet as there are no adjacent protons to couple with. |

| ~ 1.60 | br s | 2H | -NH₂ | The chemical shift of amine protons is highly variable and depends on concentration and solvent. The signal is often broad due to quadrupolar relaxation and exchange. This signal would disappear upon D₂O exchange. |

Note: d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet. J-values are approximate coupling constants in Hertz.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state. A standard ¹³C NMR experiment is proton-decoupled, meaning each unique carbon signal appears as a singlet.[7]

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 142 | C-1 | Quaternary carbon attached to the aminomethyl group. Its chemical shift is influenced by the adjacent chlorine. |

| ~ 135 | C-2 | Quaternary carbon directly bonded to the electronegative chlorine atom. |

| ~ 132 | C-3 | Aromatic CH carbon. |

| ~ 130 | C-4 | Aromatic CH carbon. |

| ~ 128 | C-6 | Aromatic CH carbon. |

| ~ 118 | C-5 | Quaternary carbon bonded to the bromine atom. The heavy atom effect of bromine causes a significant upfield shift. |

| ~ 45 | -CH₂- | Aliphatic carbon of the aminomethyl group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups. The principle lies in the absorption of infrared radiation by molecules, which excites them to a higher vibrational state.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR analysis is often performed using an ATR accessory. This technique is advantageous as it requires minimal sample preparation—a small amount of the neat liquid or solid compound is simply placed onto the ATR crystal. This avoids the need for preparing KBr pellets or solvent mulls, increasing throughput and reproducibility.

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by vibrations characteristic of a primary amine and a substituted benzene ring.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3400 - 3300 | N-H asymmetric & symmetric stretching | Medium | A doublet in this region is the hallmark of a primary (-NH₂) amine.[8] This confirms the presence of the aminomethyl group. |

| 3100 - 3000 | Aromatic C-H stretching | Medium-Weak | Indicates the presence of hydrogens bonded to the sp² carbons of the benzene ring. |

| 2950 - 2850 | Aliphatic C-H stretching | Medium-Weak | Corresponds to the symmetric and asymmetric stretching of the benzylic -CH₂- group. |

| 1600 - 1580 | N-H scissoring (bending) | Medium | This bending vibration is another characteristic feature of primary amines. |

| 1500 - 1400 | C=C aromatic ring stretching | Strong-Medium | Multiple sharp bands in this region are indicative of the aromatic skeleton. |

| 1100 - 1000 | C-N stretching | Medium | Confirms the presence of the carbon-nitrogen bond. |

| 850 - 750 | C-H out-of-plane bending | Strong | The specific pattern in this region of the "fingerprint" can help confirm the 1,2,4-trisubstitution pattern of the benzene ring. |

| Below 800 | C-Cl and C-Br stretching | Medium-Strong | These vibrations occur at lower frequencies and confirm the presence of the halogen substituents. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For drug development professionals, it is essential for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. This fragmentation "fingerprint" is highly characteristic of the molecule's structure.

Interpreting the Mass Spectrum

The monoisotopic mass of this compound (C₇H₇BrClN) is calculated to be 218.9450 Da.[9]

The Molecular Ion (M⁺) Peak: A key feature in the mass spectrum will be the unique isotopic pattern of the molecular ion peak. This pattern arises from the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a cluster of peaks:

-

M⁺: (C₇H₇⁷⁹Br³⁵ClN) at m/z ≈ 219

-

M+2: A combination of (C₇H₇⁸¹Br³⁵ClN) and (C₇H₇⁷⁹Br³⁷ClN). This peak will be the most abundant in the cluster.

-

M+4: (C₇H₇⁸¹Br³⁷ClN)

The presence and relative intensity ratio of this M, M+2, and M+4 cluster is definitive proof of a molecule containing one bromine and one chlorine atom.

Predicted Fragmentation Pathway

Caption: Key predicted fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Major Fragments in the Mass Spectrum

| m/z (for ⁷⁹Br, ³⁵Cl) | Fragment Ion | Fragmentation Pathway | Significance |

| 219 | [C₇H₇BrClN]⁺˙ | Molecular Ion (M⁺) | Confirms the molecular weight. The isotopic pattern is crucial for elemental composition. |

| 203 | [C₇H₅BrCl]⁺ | Loss of •NH₂ | Formation of a stable benzylic cation. This is often a prominent peak for benzylamines. |

| 189 | [C₆H₃BrCl]⁺˙ | Loss of •CH₂NH₂ | Cleavage of the bond between the ring and the benzylic carbon. |

| 140 | [C₇H₇ClN]⁺ | Loss of •Br | Indicates the presence of bromine. |

| 111 | [C₆H₄Cl]⁺ | Loss of Br and HCN from the aromatic ring fragment | Further fragmentation of the aromatic system. |

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework and confirm the 1,2,4-substitution pattern. IR spectroscopy provides rapid confirmation of the essential primary amine and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and, through its unique isotopic signature and fragmentation pattern, provides unequivocal evidence of the elemental composition (C, H, Br, Cl, N). For researchers in drug development, mastering the interpretation of these spectral datasets is a non-negotiable skill, ensuring the integrity of synthetic intermediates and the quality of the final API.

References

- He, W., Zhang, R., & Cai, M. (2016).

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information for: New Journal of Chemistry. University of Jammu.

- Lorico, A., Perosa, A., Selva, M., & Tundo, P. (2004). Selective N,N-Dibenzylation of Primary Aliphatic Amines with Dibenzyl Carbonate in the Presence of Phosphonium Salts.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

- PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

- Shao, H., Zhao, G., Liu, W., Wang, Y., & Xu, W. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3083. [Link]

- Shao, H., Zhao, G., Liu, W., Wang, Y., & Xu, W. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. [Link]

- PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone.

- PubChemLite. (n.d.). This compound (C7H7BrClN). Université du Luxembourg. [Link]

- PubChem. (n.d.). (2-Bromo-5-chlorophenyl)methanamine.

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. [Link]

- Chemistry LibreTexts. (2023).

- University of Wisconsin. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts.

- Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]

- O'Connor, K. (n.d.).

Sources

- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 2. spectrabase.com [spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 7. PubChemLite - this compound (C7H7BrClN) [pubchemlite.lcsb.uni.lu]

- 8. (2-Bromo-5-chlorophenyl)methanamine | C7H7BrClN | CID 65811418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of (5-Bromo-2-chlorophenyl)methanamine from 5-bromo-2-chlorobenzonitrile

This guide provides a comprehensive technical overview for the chemical synthesis of (5-Bromo-2-chlorophenyl)methanamine, a valuable building block in pharmaceutical and agrochemical research, from the starting material 5-bromo-2-chlorobenzonitrile. The focus is on the practical application of nitrile reduction methodologies, emphasizing reaction mechanisms, procedural details, safety protocols, and analytical characterization.

Introduction: Strategic Importance of the Target Molecule

This compound is a key intermediate whose structural features—a flexible aminomethyl linker and distinct halogen substituents (bromine and chlorine)—allow for diverse and selective downstream chemical modifications.[1] This trifunctional nature makes it an invaluable component in the construction of complex molecular architectures for drug discovery and the development of novel agrochemicals.[1] The selective reduction of the nitrile group in 5-bromo-2-chlorobenzonitrile is a critical transformation that must be achieved with high chemoselectivity to preserve the aryl-halogen bonds.[1]

Core Synthesis Pathway: Nitrile Reduction

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[2][3] This process involves the reduction of the carbon-nitrogen triple bond. Several robust methods are available for this purpose, each with its own set of advantages and considerations. This guide will focus on two of the most prevalent and effective methods: reduction using metal hydrides and catalytic hydrogenation.

Method 1: Metal Hydride Reduction

Strong reducing agents, particularly lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines.[4][5][6][7]

Mechanism of LiAlH₄ Reduction:

The reaction proceeds through a nucleophilic attack of hydride ions (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile group.[5][7][8] The mechanism can be summarized in the following steps:

-

First Hydride Attack: A hydride ion attacks the nitrile carbon, breaking one of the pi bonds and forming an imine anion.[5][7]

-

Second Hydride Attack: A second equivalent of hydride attacks the imine anion, leading to the formation of a dianion.[5]

-

Protonation: The reaction is quenched with water or a dilute acid in a work-up step to protonate the dianion, yielding the final primary amine.[5][8]

Figure 1: General workflow for the LiAlH₄ reduction of a nitrile to a primary amine.

Experimental Protocol: LiAlH₄ Reduction

Safety First: Lithium aluminum hydride reacts violently with water and can ignite in moist air.[9][10] All handling must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[9] Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves, is mandatory.[9][10][11] A Class D fire extinguisher or dry sand should be readily available.[9][12]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-bromo-2-chlorobenzonitrile | 215.46 | 10.0 g | 0.046 |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 3.5 g | 0.092 |

| Anhydrous diethyl ether or THF | - | 200 mL | - |

| 1 M Hydrochloric acid | - | As needed | - |

| 2 M Sodium hydroxide | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with lithium aluminum hydride (3.5 g, 0.092 mol) and anhydrous diethyl ether (100 mL) under a nitrogen atmosphere.

-

Addition of Starting Material: A solution of 5-bromo-2-chlorobenzonitrile (10.0 g, 0.046 mol) in anhydrous diethyl ether (100 mL) is added dropwise to the stirred suspension of LiAlH₄ at 0°C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the sequential dropwise addition of water (3.5 mL), followed by 15% aqueous sodium hydroxide (3.5 mL), and finally water (10.5 mL) at 0°C. This procedure, known as the Fieser work-up, is crucial for safely decomposing excess LiAlH₄ and precipitating aluminum salts.

-

Isolation: The resulting white precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a greener and often more scalable alternative to metal hydride reductions for producing amines.[13][14] This method typically involves the use of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or a highly dispersed Nickel on silicon carbide (Ni/SiC) catalyst, under a hydrogen atmosphere.[13][15][16]

Mechanism of Catalytic Hydrogenation:

The nitrile is adsorbed onto the surface of the catalyst, where it reacts with hydrogen that has also been adsorbed and dissociated into atomic hydrogen on the metal surface. The reaction proceeds through the formation of an imine intermediate, which is then further hydrogenated to the primary amine. A common challenge is the formation of secondary and tertiary amine byproducts.[14] This can often be suppressed by the addition of ammonia to the reaction mixture.[17]

Figure 2: A generalized experimental workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity |

| 5-bromo-2-chlorobenzonitrile | 215.46 | 10.0 g |

| Raney Nickel (50% slurry in water) | - | ~2.0 g |

| Anhydrous ethanol | - | 150 mL |

| Ammonia (7N solution in methanol) | - | 10 mL |

Procedure:

-

Reactor Charging: A high-pressure autoclave is charged with 5-bromo-2-chlorobenzonitrile (10.0 g), anhydrous ethanol (150 mL), and the ammonia solution in methanol. The Raney Nickel slurry is carefully washed with ethanol to remove water and then added to the reactor.

-

Hydrogenation: The reactor is sealed, purged several times with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 5-10 bar). The mixture is stirred and heated to a temperature of 60-80°C.

-

Reaction Monitoring: The reaction is monitored by observing the uptake of hydrogen. Once the hydrogen uptake ceases, the reaction is considered complete.

-

Work-up: The reactor is cooled to room temperature and carefully vented. The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

Isolation and Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product can then be purified by vacuum distillation.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final product.

Conclusion

The synthesis of this compound from 5-bromo-2-chlorobenzonitrile is a well-established process that can be achieved with high efficiency using either metal hydride reduction or catalytic hydrogenation. The choice of method will depend on the available equipment, scale of the reaction, and safety considerations. Careful execution of the experimental protocols and adherence to safety guidelines are paramount for a successful and safe synthesis.

References

- Chemguide. (n.d.). reduction of nitriles.

- JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction.

- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.

- Scite.ai. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1.

- National Center for Biotechnology Information. (n.d.). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration.

- Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4.

- Jiao, Z.-F., Zheng, Z.-Y., Zhao, J.-X., Zhang, C.-D., Xu, T.-Y., & Guo, X.-Y. (2024). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Catalysis Science & Technology, 14(5), 1335-1342.

- Szöllősi, G. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 453-465.

- Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv.

- Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - lithium aluminium hydride.

- JoVE. (2023, April 30). Preparation of Amines: Reduction of Amides and Nitriles.

- New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.

- Crain, D., Armstrong, S., Brunton, J., Robben, T., & Schmidt, S. E. (2016). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Transactions of the Kansas Academy of Science, 119(3-4), 245-250.

- National Center for Biotechnology Information. (2017, January 23). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.

- ResearchGate. (n.d.). Reduction of activated aromatic nitriles with ammonia borane.

- Pust, M., Erle, A. M., & Kempe, R. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology.

- Reddit. (2019, May 5). Mechanism of reduction of nitrile with Borane-THF.

- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

- Commonorganicchemistry.com. (n.d.). Nitrile to Amine - Common Conditions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 6. scite.ai [scite.ai]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. fishersci.fr [fishersci.fr]

- 11. westliberty.edu [westliberty.edu]

- 12. nj.gov [nj.gov]

- 13. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pp.bme.hu [pp.bme.hu]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

(5-Bromo-2-chlorophenyl)methanamine starting material for synthesis

An In-depth Technical Guide to (5-Bromo-2-chlorophenyl)methanamine: A Versatile Starting Material for Synthesis

Introduction: The Strategic Value of a Dihalogenated Benzylamine

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex, biologically active molecules. This compound is a bifunctional building block whose utility is derived from its unique arrangement of reactive sites.[1] The molecule features a benzylamine moiety, a common pharmacophore, substituted with two distinct halogen atoms—bromine and chlorine. This specific substitution pattern provides chemists with a powerful tool for sequential and regioselective modifications, making it a highly valuable intermediate in drug discovery and development.[2] The primary amine group serves as a key handle for derivatization, while the halogenated aromatic ring is primed for a variety of cross-coupling reactions, enabling the synthesis of diverse molecular scaffolds.[1] This guide offers a comprehensive overview of the synthesis, characterization, and application of this compound for researchers and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of a starting material's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₇BrClN[3][4] |

| Molecular Weight | 220.49 g/mol [4] |

| Monoisotopic Mass | 218.94504 Da[3][4] |

| CAS Number | 1402609-73-3[5] |

| IUPAC Name | This compound[3] |

| Predicted XlogP | 2.1[3] |

Characterization of this compound is typically achieved using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons and the methylene (-CH₂) and amine (-NH₂) protons. The splitting patterns of the aromatic signals would confirm the 1,2,4-substitution pattern. ¹³C NMR would show distinct signals for the seven carbon atoms.

-

Mass Spectrometry (MS): The mass spectrum would display a characteristic isotopic pattern for the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring, and C-N stretching.

Synthesis of this compound

The most direct and common route to synthesizing this compound is through the reduction of its corresponding nitrile, 5-bromo-2-chlorobenzonitrile.[2] This transformation is a cornerstone of amine synthesis, offering high yields and selectivity.[6] The nitrile itself is readily prepared via the regioselective electrophilic bromination of 2-chlorobenzonitrile.[2][7]

// Nodes Precursor [label="2-Chlorobenzonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="5-Bromo-2-chlorobenzonitrile\n(CAS: 57381-44-9)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Precursor -> Intermediate [label="Electrophilic Bromination\n(e.g., Br₂, FeBr₃)"]; Intermediate -> Product [label="Nitrile Reduction\n(e.g., LiAlH₄ or H₂/Catalyst)"]; } dot Caption: General synthetic workflow for this compound.

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[8][9] This method is particularly useful in laboratory-scale synthesis due to its high reactivity and yield.[6]

Mechanism: The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group.[6] The first addition breaks the carbon-nitrogen triple bond to form an intermediate imine salt.[9] A second hydride addition reduces the imine salt to a dianion, which upon acidic or aqueous workup, is protonated to yield the final primary amine.[6][9]

Method 2: Catalytic Hydrogenation

For industrial-scale production, catalytic hydrogenation is often the preferred method due to its lower cost and improved safety profile compared to metal hydrides.[10][11] This process involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst.[11]

Catalysts and Conditions:

-

Common Catalysts: Palladium (Pd), platinum (Pt), or Raney nickel are frequently used.[10][11]

-

Conditions: The reaction typically requires elevated temperature and pressure, which can vary depending on the specific catalyst and substrate.[10][11]

A key consideration in catalytic hydrogenation is preventing the formation of secondary and tertiary amine byproducts.[11] This can be controlled by careful selection of the catalyst, solvent, and reaction conditions.[11]

Detailed Experimental Protocol: LiAlH₄ Reduction of 5-Bromo-2-chlorobenzonitrile

This protocol is a representative example based on established chemical principles for nitrile reduction and should be performed by qualified personnel with appropriate safety precautions.

Materials:

-

5-Bromo-2-chlorobenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute sulfuric acid or hydrochloric acid for workup

-

Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, suspend a calculated amount of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous diethyl ether.

-

Substrate Addition: Dissolve 5-bromo-2-chlorobenzonitrile (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Reaction: Cool the LiAlH₄ suspension in an ice bath. Add the nitrile solution dropwise to the stirred suspension at a rate that maintains a gentle reflux. After the addition is complete, the mixture can be stirred at room temperature or gently heated to reflux for several hours to ensure the reaction goes to completion.

-

Quenching (Caution: Exothermic): Cool the reaction mixture back down in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% sodium hydroxide solution, and then more water. This procedure is known as the Fieser workup and is designed to produce a granular precipitate that is easy to filter.

-

Isolation: Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Extraction: Combine the filtrate and the ether washings. The organic layer can be further washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by crystallization of its salt form (e.g., hydrochloride).

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block primarily because its primary amine offers a reliable point for chemical elaboration, while the dihalogenated ring provides opportunities for late-stage functionalization.[1]

// Nodes Start [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Scaffold [label="Core Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Rxn1 [label="N-Alkylation / N-Acylation", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Rxn2 [label="Cross-Coupling\n(e.g., Suzuki, Buchwald-Hartwig)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Product1 [label="Diverse Amides,\nSulfonamides, Secondary/Tertiary Amines", fillcolor="#F1F3F4", fontcolor="#202124"]; Product2 [label="Biaryl Compounds,\nHeterocyclic Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="Biologically Active Molecules\n(Drug Candidates)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Start -> Scaffold; Scaffold -> Rxn1 -> Product1; Scaffold -> Rxn2 -> Product2; Product1 -> Final; Product2 -> Final; } dot Caption: Role as a versatile scaffold for synthesizing diverse bioactive molecules.

Key Synthetic Transformations:

-

Derivatization of the Amine: The primary amine is readily functionalized via standard reactions such as N-acylation to form amides, N-sulfonylation to form sulfonamides, and reductive amination or N-alkylation to form secondary and tertiary amines. These transformations are fundamental in building libraries of compounds for structure-activity relationship (SAR) studies.[12][13]

-

Cross-Coupling Reactions: The bromine atom is significantly more reactive than the chlorine atom in many common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for selective functionalization at the 5-position, introducing new aryl, alkyl, or heteroaryl groups. The less reactive chlorine atom can then be targeted for a subsequent coupling reaction under more forcing conditions, if desired.

While direct examples of its incorporation into marketed drugs are not prevalent in the initial search, its structural motifs are highly relevant. For instance, the related intermediate (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is a key precursor in the synthesis of Dapagliflozin, an SGLT2 inhibitor for treating type 2 diabetes.[14][15] Both the amine and the ketone can be synthesized from the same 5-bromo-2-chlorobenzonitrile precursor, highlighting the central role of this substitution pattern in accessing important pharmaceutical intermediates.[2] Furthermore, brominated aromatic and heterocyclic building blocks are critical in the synthesis of drugs like Macitentan, an endothelin receptor antagonist. This underscores the importance of halogenated intermediates like this compound in modern drug discovery programs.[16][17]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound and its precursors is essential. Based on safety data for related compounds, the following precautions should be observed.

| Hazard Category | Description and Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[18] Precautions: Avoid breathing dust/fumes. Use only in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[19] |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[18][20] Precautions: Wear protective gloves, protective clothing, and eye/face protection.[21] |

| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work should be conducted in a chemical fume hood.[19][21] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[18][20] |